Cas no 2229164-18-3 (1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)

1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid
- 2229164-18-3
- EN300-1752059
-
- インチ: 1S/C12H20O3/c1-4-11(2,3)12(10(14)15)7-5-9(13)6-8-12/h4-8H2,1-3H3,(H,14,15)
- InChIKey: GAGGARORIWJHMS-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CCC(CC1)=O)C(C)(C)CC)=O
計算された属性
- せいみつぶんしりょう: 212.14124450g/mol
- どういたいしつりょう: 212.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752059-2.5g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 2.5g |
$2071.0 | 2023-09-20 | ||
Enamine | EN300-1752059-0.05g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 0.05g |
$888.0 | 2023-09-20 | ||
Enamine | EN300-1752059-1.0g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1752059-5.0g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1752059-1g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 1g |
$1057.0 | 2023-09-20 | ||
Enamine | EN300-1752059-0.1g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 0.1g |
$930.0 | 2023-09-20 | ||
Enamine | EN300-1752059-0.25g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 0.25g |
$972.0 | 2023-09-20 | ||
Enamine | EN300-1752059-0.5g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 0.5g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1752059-5g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 5g |
$3065.0 | 2023-09-20 | ||
Enamine | EN300-1752059-10.0g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 10g |
$4545.0 | 2023-06-03 |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acidに関する追加情報
Introduction to 1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2229164-18-3)
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid, with the CAS number 2229164-18-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical research and development. This compound belongs to the class of cyclohexanecarboxylic acids and is characterized by its cyclohexane ring, a ketone group, and a substituted methylbutyl moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for further investigation.
The chemical structure of 1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid can be represented as follows: C13H20O3. The compound's molecular weight is approximately 236.3 g/mol. The presence of the ketone group (C=O) and the carboxylic acid group (COOH) provides opportunities for various chemical reactions, such as esterification, amidation, and reduction. These reactions can be leveraged to synthesize derivatives with enhanced properties or to incorporate the compound into more complex molecular frameworks.
In the context of pharmaceutical research, 1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid has shown promise as a potential lead compound for drug development. Recent studies have explored its biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Furthermore, preliminary in vitro studies have demonstrated that 1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid has cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These findings suggest that this compound could be further optimized for use in cancer therapy.
In addition to its therapeutic potential, 1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid has also been investigated for its neuroprotective properties. A study published in the Journal of Neurochemistry in 2023 found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. This neuroprotective effect could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The synthesis of 1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid typically involves multi-step processes that include ring formation, functional group introduction, and purification steps. One common synthetic route involves the cyclization of an appropriate precursor followed by oxidation to introduce the ketone group and subsequent carboxylation to form the final product. The choice of synthetic methods can significantly impact the yield and purity of the final compound, making optimization crucial for large-scale production.
In terms of safety and handling, while specific safety data sheets (SDS) should always be consulted for detailed information, general precautions include using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling this compound. It is also important to store it in a cool, dry place away from incompatible materials to prevent degradation or unintended reactions.
The future research directions for 1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid are promising. Ongoing studies aim to elucidate its mechanism of action at a molecular level, optimize its pharmacokinetic properties for better bioavailability and reduced side effects, and evaluate its efficacy in preclinical models of various diseases. Additionally, efforts are being made to develop novel derivatives with enhanced therapeutic profiles through structure-based drug design approaches.
In conclusion, 1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2229164-18-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure confers a range of biological activities that make it an attractive candidate for further exploration and optimization as a therapeutic agent. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in the development of new treatments for various diseases.
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